molecular formula C7H8ClNO2 B12956318 2-Chloro-3,5-dimethoxypyridine

2-Chloro-3,5-dimethoxypyridine

Cat. No.: B12956318
M. Wt: 173.60 g/mol
InChI Key: ORHJHYLXRPBAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dimethoxypyridine is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dimethoxypyridine typically involves the chlorination of 3,5-dimethoxypyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 3,5-dimethoxyaniline, 3,5-dimethoxythiophenol, etc.

    Oxidation: Products include 3,5-dimethoxybenzaldehyde, 3,5-dimethoxybenzoic acid.

    Reduction: Product is 3,5-dimethoxypyridine

Scientific Research Applications

2-Chloro-3,5-dimethoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of drugs, particularly those targeting the central nervous system.

    Agriculture: It is used in the synthesis of agrochemicals, including herbicides and fungicides.

    Material Science: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxypyridine
  • 2-Chloromethyl-3,4-dimethoxypyridinium chloride
  • 2,3-Dimethoxypyridine

Comparison

2-Chloro-3,5-dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. For example, the presence of methoxy groups at the 3 and 5 positions can influence its reactivity and solubility compared to other isomers .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-3,5-dimethoxypyridine

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3

InChI Key

ORHJHYLXRPBAAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.